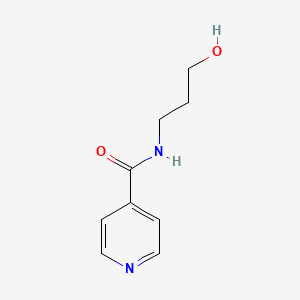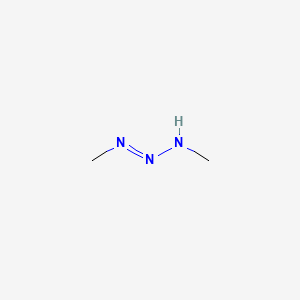
1,3-Dimethyltriazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyltriazene is an organic compound with the molecular formula C2H7N3 It is a member of the triazene family, characterized by the presence of a triazene group (N=N-N) in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyltriazene can be synthesized through the reaction of dimethylamine with nitrous acid. The process involves the formation of a diazonium salt intermediate, which then reacts with dimethylamine to yield this compound. The reaction is typically carried out under cold conditions to prevent the decomposition of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining the desired reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyltriazene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It can undergo substitution reactions where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce primary amines .
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyltriazene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of azo compounds.
Biology: It is studied for its potential mutagenic and carcinogenic properties, making it a useful tool in genetic research.
Medicine: It has been investigated for its antitumor activity and potential use in chemotherapy
Industry: It is used in the production of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyltriazene involves its conversion into reactive intermediates. These intermediates can alkylate nucleic acids, leading to mutations and cell death. The compound’s antitumor activity is attributed to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenyl-3,3-dimethyltriazene
- 1-p-Methylphenyl-3,3-dimethyltriazene
- 1-p-Nitrophenyl-3,3-dimethyltriazene
- 1-Phenyl-3,3-diethyltriazene
- 1-Phenyl-3,3-di-n-propyltriazene
- 1-Phenyl-3,3-diisopropyltriazene
Uniqueness
1,3-Dimethyltriazene is unique due to its simple structure and high reactivity. Unlike its phenyl-substituted counterparts, it lacks an aromatic ring, making it more susceptible to certain chemical reactions. Its ability to form stable azo compounds also sets it apart from other triazenes .
Eigenschaften
CAS-Nummer |
3585-32-8 |
|---|---|
Molekularformel |
C2H7N3 |
Molekulargewicht |
73.10 g/mol |
IUPAC-Name |
N-(methyldiazenyl)methanamine |
InChI |
InChI=1S/C2H7N3/c1-3-5-4-2/h1-2H3,(H,3,4) |
InChI-Schlüssel |
SQUIUDMGPAPFHS-UHFFFAOYSA-N |
Kanonische SMILES |
CNN=NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


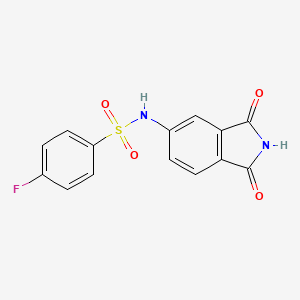
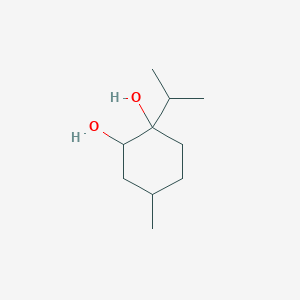
methyl}phenol](/img/structure/B14160020.png)
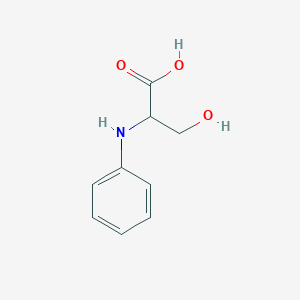

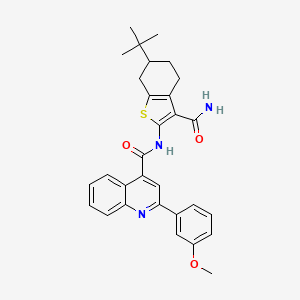
amino}-2-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14160041.png)
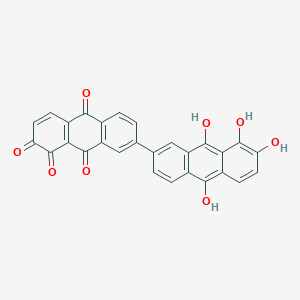
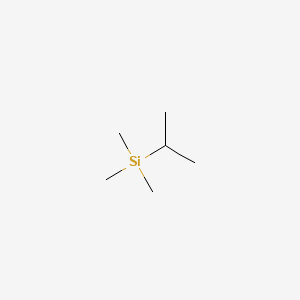

![2-[[4-Chloro-6-(cyclohexylamino)-1,3,5-triazin-2-yl]amino]-2-methylpropan-1-ol](/img/structure/B14160058.png)

